cinnamyl caproate

Description

Properties

CAS No. |

6994-20-3 |

|---|---|

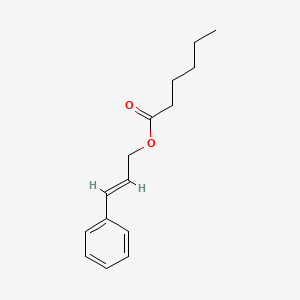

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] hexanoate |

InChI |

InChI=1S/C15H20O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-11H,2-3,5,12-13H2,1H3/b11-8+ |

InChI Key |

BHXVENZBMFLCKE-DHZHZOJOSA-N |

SMILES |

CCCCCC(=O)OCC=CC1=CC=CC=C1 |

Isomeric SMILES |

CCCCCC(=O)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCC(=O)OCC=CC1=CC=CC=C1 |

Other CAS No. |

6994-20-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: cinnamyl caproate can be synthesized through the esterification of hexanoic acid with cinnamyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of hexanoic acid, 3-phenyl-2-propenyl ester follows a similar esterification process. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. After the reaction, the product is purified through processes such as distillation and crystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions: cinnamyl caproate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Oxidation: The ester can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and aldehydes.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Hexanoic acid and cinnamyl alcohol.

Oxidation: Carboxylic acids and aldehydes.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

cinnamyl caproate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which hexanoic acid, 3-phenyl-2-propenyl ester exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity . The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .

Comparison with Similar Compounds

Physical and Chemical Properties

*Thermal degradation data from e-cigarette liquid studies (initial vs. post-degradation purity) .

Key Findings :

- Cinnamyl isovalerate exhibits poor thermal stability (96.35% → 3% residue), likely due to its branched-chain acid moiety, whereas cinnamyl acetate shows high stability (98.12% → 93.98%) .

- This compound lacks thermal degradation data, suggesting a need for empirical studies.

- Safety assessments by EFSA indicate that most cinnamyl esters are safe at recommended levels but pose irritation risks .

Comparison with Other Caproate Esters

Key Findings :

- Ethyl caproate is industrially significant in food science, reducing lipid vesicle size by ~20% at 10–20% concentrations .

- Citronellyl and geranyl caproate demonstrate strong anti-leukemia activity via kinase inhibition, ranking higher than parent alcohols (citronellol, geraniol) .

- This compound ’s biological roles remain unexplored, contrasting with its terpene-based analogs.

Q & A

Q. What are the established methods for synthesizing cinnamyl caproate in laboratory settings, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification, combining cinnamyl alcohol with caproic acid under acidic catalysis (e.g., sulfuric acid). Key variables include molar ratios (e.g., 1:1.2 alcohol-to-acid), temperature (70–90°C), and reaction time (4–8 hours). Yield optimization often involves vacuum distillation to remove water and shift equilibrium . Characterization via FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-MS (molecular ion peak at m/z 234) confirms purity. For enzymatic routes, lipases like Candida antarctica lipase B (CAL-B) in non-aqueous media show promise but require rigorous control of solvent polarity and water activity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard for quantifying this compound. For overlapping spectral peaks (e.g., in ester mixtures), time-resolved fluorescence spectroscopy can differentiate compounds based on decay kinetics (e.g., lifetime differences between ethyl caproate [1.0 ns] and ethyl acetate [5.3 ns]) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is also effective, though method validation must address matrix effects in biological or environmental samples .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

Discrepancies in properties like solubility or logP values often stem from measurement conditions (e.g., solvent polarity, temperature). To resolve contradictions:

- Cross-reference primary literature from authoritative databases (e.g., CAS SciFinder, Reaxys).

- Replicate experiments using standardized protocols (e.g., OECD guidelines for partition coefficients).

- Perform quantum chemical calculations (e.g., DFT for logP predictions) to validate empirical data .

Advanced Research Questions

Q. What metabolic or enzymatic pathways are implicated in this compound biosynthesis in microbial systems?

In microbial electrochemical systems (MES), caproate synthesis involves chain elongation via reverse β-oxidation. Cinnamyl alcohol dehydrogenase (CAD)-like enzymes may catalyze cinnamyl alcohol formation, which couples with acyl-CoA derivatives (e.g., caproyl-CoA) under reductive conditions. Transcriptomic studies in Clostridia suggest upregulation of adh (alcohol dehydrogenase) and atoB (acetyl-CoA acetyltransferase) genes during high-yield phases . Optimizing AI-2 quorum signaling (e.g., 10 μM DPD) enhances biofilm redox activity and CAD expression, improving yields by ~67% .

Q. How can researchers resolve contradictions in catalytic efficiency data for lipase-mediated this compound synthesis?

Discrepancies in enzyme kinetics (e.g., kcat, KM*) may arise from:

- Substrate specificity variations across lipase isoforms (e.g., CAL-B vs. Thermomyces lanuginosus lipase).

- Solvent-induced conformational changes in enzymes (e.g., tert-butanol vs. hexane).

- Measurement protocols (e.g., stopped-flow vs. steady-state assays). Mitigation strategies include:

- Standardizing assay conditions (pH 7–8, 30–40°C).

- Using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What novel methodologies can improve the enantiomeric purity of this compound for pharmaceutical applications?

Chiral resolution techniques include:

- Enantioselective membranes : Polymer-based membranes functionalized with cyclodextrins for selective transport of (R)- or (S)-isomers.

- Biocatalytic dynamic kinetic resolution (DKR) : Combine lipases (for acylation) with transition-metal catalysts (e.g., Ru) for racemization.

- Crystallization-induced diastereomer transformation (CIDT) : Use chiral co-crystals (e.g., tartaric acid derivatives) to isolate desired enantiomers .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–12 weeks.

- Analytical endpoints : Monitor ester hydrolysis via HPLC (free cinnamyl alcohol quantification) and oxidative degradation via peroxide value (PV) assays.

- Statistical models : Apply Arrhenius kinetics to predict shelf life under standard conditions (25°C) .

Q. What strategies are effective for integrating this compound into biodegradable polymer matrices?

- Compatibilization : Use maleic anhydride-grafted polylactic acid (PLA-g-MA) to enhance ester-polymer adhesion.

- Melt blending : Optimize processing temperatures (170–190°C) and shear rates to prevent thermal degradation.

- Characterization : Assess mechanical properties (tensile strength, elongation at break) and biodegradation via ASTM D5338 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.